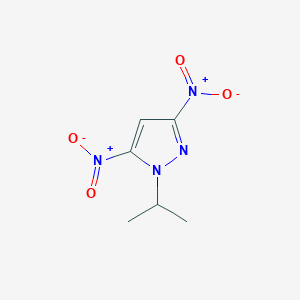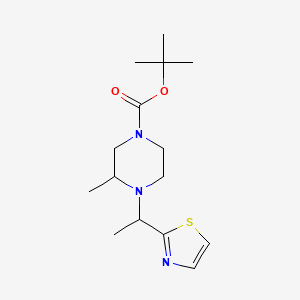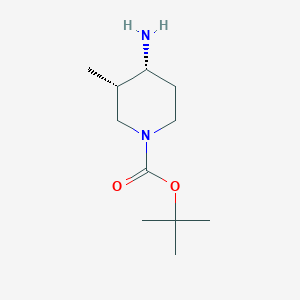![molecular formula C4H8N2 B3046812 1,5-Diazabicyclo[3.1.0]hexane CAS No. 13090-31-8](/img/structure/B3046812.png)
1,5-Diazabicyclo[3.1.0]hexane
Overview
Description
1,5-Diazabicyclo[3.1.0]hexane is a bicyclic organic compound with the molecular formula C₄H₈N₂. It is characterized by a bicyclic structure containing two nitrogen atoms. This compound is known for its basic properties and is often used as a catalyst in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,5-Diazabicyclo[3.1.0]hexane can be synthesized through the condensation of N-monohalotrimethylene- and N-monohalotetramethylenediamines with carbonyl compounds in the presence of bases . This method involves the use of specific reaction conditions to ensure the formation of the desired bicyclic structure.
Industrial Production Methods
In industrial settings, the synthesis of this compound often involves the hydrogenation of piperidine followed by the removal of water . This process is optimized to produce the compound in large quantities while maintaining high purity.
Chemical Reactions Analysis
Types of Reactions
1,5-Diazabicyclo[3.1.0]hexane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced to form simpler amine derivatives.
Substitution: The nitrogen atoms in the bicyclic structure can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and electrophiles like alkyl halides . The reactions typically require controlled temperatures and solvents to achieve the desired products.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of this compound, which can be further utilized in different chemical processes .
Scientific Research Applications
1,5-Diazabicyclo[3.1.0]hexane has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis, particularly in the formation of cyclic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structure and reactivity.
Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,5-Diazabicyclo[3.1.0]hexane involves its basic properties and ability to act as a nucleophile. The nitrogen atoms in the bicyclic structure can interact with electrophilic centers in various substrates, facilitating different chemical transformations . The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
Similar Compounds
1,6-Diazabicyclo[4.1.0]heptane: Another bicyclic compound with similar properties but a different ring structure.
6-Methyl-1,5-diazabicyclo[3.1.0]hexane: A methyl-substituted derivative with slightly different reactivity.
Uniqueness
1,5-Diazabicyclo[3.1.0]hexane is unique due to its specific bicyclic structure, which imparts distinct basicity and reactivity compared to other similar compounds. Its ability to act as a catalyst in various organic reactions makes it particularly valuable in synthetic chemistry .
Properties
IUPAC Name |
1,5-diazabicyclo[3.1.0]hexane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2/c1-2-5-4-6(5)3-1/h1-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZIHIJJOVJRDTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CN2C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60339722 | |
| Record name | 1,5-Diazabicyclo[3.1.0]hexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60339722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
84.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13090-31-8 | |
| Record name | 1,5-Diazabicyclo[3.1.0]hexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60339722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[(1-Methyl-1h-imidazol-2-yl)oxy]benzoic acid](/img/structure/B3046733.png)






![Ethanesulfonic acid, 2-[bis(1-methylethyl)amino]-](/img/structure/B3046744.png)


![Propanamide, N-[3-(2,5-dihydro-5-thioxo-1H-tetrazol-1-yl)phenyl]-](/img/structure/B3046750.png)

